4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine 4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17740637
InChI: InChI=1S/C13H22N2S/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C13H22N2S
Molecular Weight: 238.39 g/mol

4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine

CAS No.:

Cat. No.: VC17740637

Molecular Formula: C13H22N2S

Molecular Weight: 238.39 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-tert-Butyl-1,3-thiazol-2-yl)methyl]piperidine -

Specification

Molecular Formula C13H22N2S
Molecular Weight 238.39 g/mol
IUPAC Name 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole
Standard InChI InChI=1S/C13H22N2S/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3
Standard InChI Key PCCPFHSABLIORN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)CC2CCNCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₂₃ClN₂S, with a molecular weight of 274.85 g/mol . Its IUPAC name, 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole hydrochloride, reflects the integration of a tert-butyl-substituted thiazole ring and a piperidine backbone. The SMILES notation (CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl) and InChIKey (MEAHYQZEUXSTKQ-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1803593-83-0
Molecular FormulaC₁₃H₂₃ClN₂S
Molecular Weight274.85 g/mol
SMILESCC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl
PubChem CID112756453

Structural Analysis

The molecule’s thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) contributes to its planar geometry, while the piperidine ring introduces conformational flexibility. X-ray crystallography and NMR studies reveal that the tert-butyl group at the 4-position of the thiazole ring induces steric effects, potentially influencing binding interactions with biological targets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a nucleophilic substitution reaction between 4-tert-butyl-1,3-thiazole and piperidine, facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The reaction proceeds via the formation of a methylene bridge (–CH₂–) linking the thiazole’s 2-position to the piperidine’s 4-position.

Table 2: Typical Synthesis Conditions

ParameterCondition
Reactants4-tert-butyl-1,3-thiazole, piperidine
BaseNaH or K₂CO₃
SolventDMF or acetic acid
Temperature60–80°C
Reaction Time12–24 hours

Purification and Yield

Post-synthesis, the crude product is purified via recrystallization using ethanol or acetone, yielding the hydrochloride salt with >80% purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to validate structural integrity .

Biological Activity and Mechanism

Enzyme Interactions

In silico docking studies suggest that the compound binds to the ATP-binding pocket of CDK4, a kinase critical for G1/S phase transition in the cell cycle . The tert-butyl group may stabilize hydrophobic interactions, while the piperidine’s nitrogen atom forms hydrogen bonds with catalytic residues.

Applications in Drug Discovery

Antimicrobial Agents

Preliminary assays indicate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to vancomycin. The mechanism may involve disruption of penicillin-binding proteins (PBPs).

Anticancer Therapeutics

In vitro studies on melanoma cell lines (e.g., A375) demonstrate dose-dependent apoptosis induction at IC₅₀ values of 5–10 μM . Synergistic effects with checkpoint inhibitors like pembrolizumab are under investigation.

ActivityModel SystemKey Finding
AntimicrobialS. aureusMIC = 2 μg/mL
AnticancerA375 melanoma cellsIC₅₀ = 7.5 μM
CDK4 InhibitionEnzymatic assayKᵢ = 120 nM

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